molecular formula C5H13NO2 B042684 (2R)-1,1-dimethoxypropan-2-amine CAS No. 126147-79-3

(2R)-1,1-dimethoxypropan-2-amine

Cat. No.: B042684
CAS No.: 126147-79-3
M. Wt: 119.16 g/mol
InChI Key: GZOKAVHTSXSLNB-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-1,1-dimethoxypropan-2-amine is an organic compound with the molecular formula C5H13NO2 It is a chiral amine with two methoxy groups attached to the second carbon of the propane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1,1-dimethoxypropan-2-amine can be achieved through several methods. One common approach involves the reaction of ®-2-amino-1-propanol with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate imine, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-1,1-dimethoxypropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into primary amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogenating agents (e.g., thionyl chloride) or alkylating agents (e.g., methyl iodide) are employed.

Major Products Formed

    Oxidation: Oximes, nitriles

    Reduction: Primary amines, alcohols

    Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

(2R)-1,1-dimethoxypropan-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2R)-1,1-dimethoxypropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-1-phenylpropan-2-amine
  • (2R)-1-(2,6-dimethylphenoxy)propan-2-amine

Uniqueness

(2R)-1,1-dimethoxypropan-2-amine is unique due to its specific structural features, such as the presence of two methoxy groups and its chiral center. These characteristics confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(2R)-1,1-dimethoxypropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2/c1-4(6)5(7-2)8-3/h4-5H,6H2,1-3H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOKAVHTSXSLNB-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.